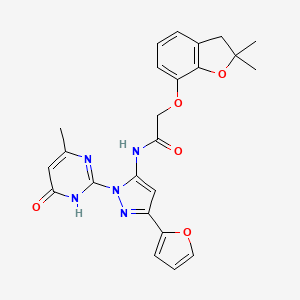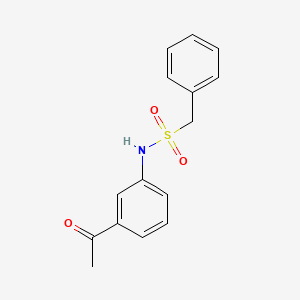
N-(3-acetilfenil)-1-fenilmetanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C15H15NO3S and its molecular weight is 289.35. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Cabe destacar que la N-(3-acetilfenil)-1-fenilmetanosulfonamida se ha utilizado en reacciones de reducción biocatalítica, logrando altos rendimientos y enantioselectividad .
Biocatálisis y Líquidos Iónicos
Actividad Antibacteriana
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(3-acetylphenyl)-1-phenylmethanesulfonamide may also interact with various biological targets.
Mode of Action
For instance, compounds like acetanilide can react with acetic anhydride to form oximes or hydrazine to form hydrazones . It is possible that N-(3-acetylphenyl)-1-phenylmethanesulfonamide may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(3-acetylphenyl)-1-phenylmethanesulfonamide could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption and are able to permeate the blood-brain barrier . These properties could potentially influence the bioavailability of N-(3-acetylphenyl)-1-phenylmethanesulfonamide.
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that n-(3-acetylphenyl)-1-phenylmethanesulfonamide could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
For instance, the pH of the environment can influence the ionization state of the compound, which can in turn affect its absorption and distribution .
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12(17)14-8-5-9-15(10-14)16-20(18,19)11-13-6-3-2-4-7-13/h2-10,16H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMUBQHRXBEQFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
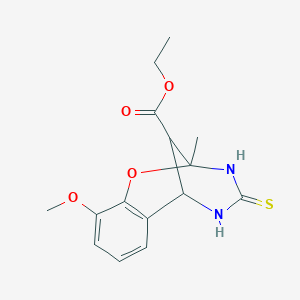
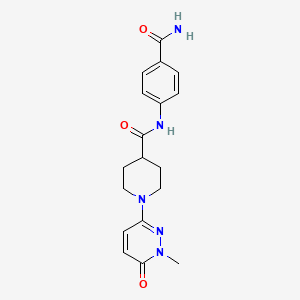
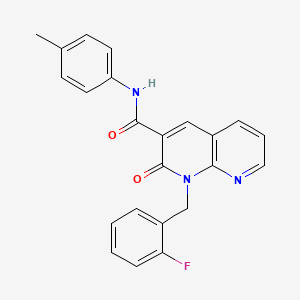
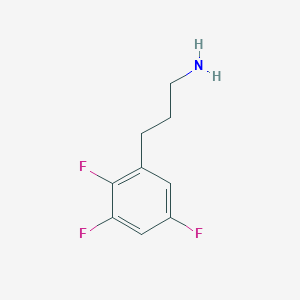
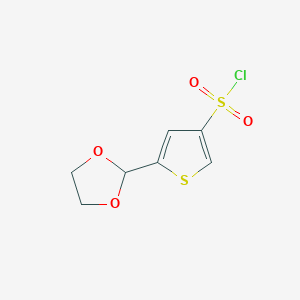
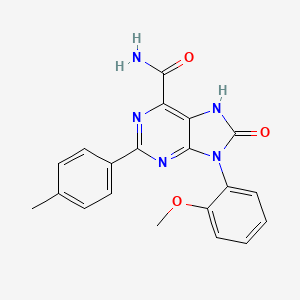
![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)
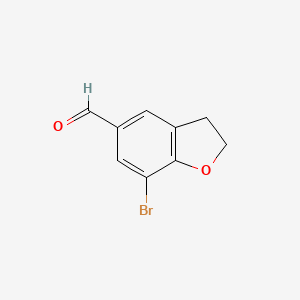
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2408615.png)
![3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2408618.png)
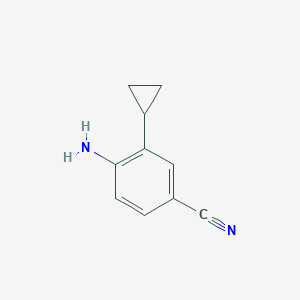
![[4-(Butan-2-yl)phenyl]methanol](/img/structure/B2408621.png)
![ethyl 5-(adamantane-1-amido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)
